molecular formula C9H11BrClNO2 B14039515 2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride

2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride

Cat. No.: B14039515
M. Wt: 280.54 g/mol
InChI Key: BMAUGABTSJZZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H10BrNO2·HCl It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride typically involves the bromination of 2-methylphenylacetic acid followed by amination. The bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 5-bromo-2-methylphenylacetic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-Amino-2-(2-methylphenyl)acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of 2-Amino-2-(2-methylphenyl)acetic acid.

    Substitution: Formation of hydroxyl, thiol, or alkyl-substituted derivatives.

Scientific Research Applications

2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-methylphenyl)acetic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    2-Amino-2-(5-chloro-2-methylphenyl)acetic acid: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.

    2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid:

Uniqueness

2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

2-amino-2-(5-bromo-2-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10BrNO2.ClH/c1-5-2-3-6(10)4-7(5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H

InChI Key

BMAUGABTSJZZQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(C(=O)O)N.Cl

Origin of Product

United States

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